molecular formula C8H8N2S B112804 2-Amino-4-cyclopropylthiophene-3-carbonitrile CAS No. 58124-28-0

2-Amino-4-cyclopropylthiophene-3-carbonitrile

Cat. No.: B112804
CAS No.: 58124-28-0
M. Wt: 164.23 g/mol
InChI Key: GCJLGWPBKQCVNF-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

It is used as a reagent in the synthesis of a novel class of ccr3 modulators . CCR3 is a chemokine receptor, and modulating its activity can have potential therapeutic effects in treating various disorders.

Biochemical Pathways

Given its role as a reagent in synthesizing CCR3 modulators , it may influence the pathways involving chemokine receptors.

Result of Action

As a reagent in the synthesis of CCR3 modulators , it may contribute to the therapeutic effects of these modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile typically involves the Gewald reaction, a well-known method for synthesizing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .

Scientific Research Applications

2-Amino-4-cyclopropylthiophene-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-cyclopropylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity and influences its reactivity and interaction with biological targets .

Properties

IUPAC Name

2-amino-4-cyclopropylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJLGWPBKQCVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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